Methyl 3-[(3,5-dimethylpiperidine-1-carbothioyl)amino]thiophene-2-carboxylate
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Overview
Description
Methyl 3-[(3,5-dimethylpiperidine-1-carbothioyl)amino]thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur, which is known for its diverse applications in medicinal chemistry, material science, and organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(3,5-dimethylpiperidine-1-carbothioyl)amino]thiophene-2-carboxylate typically involves the following steps:
Formation of the Piperidine Derivative: The starting material, 3,5-dimethylpiperidine, is reacted with a carbothioylating agent to form 3,5-dimethylpiperidine-1-carbothioyl.
Coupling with Thiophene Carboxylate: The piperidine derivative is then coupled with methyl thiophene-2-carboxylate under specific conditions, often involving a base such as triethylamine in a solvent like DMSO.
Industrial Production Methods
Industrial production methods for this compound may involve microwave-assisted synthesis to enhance reaction rates and yields. This method has been shown to be effective for similar thiophene derivatives .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(3,5-dimethylpiperidine-1-carbothioyl)amino]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives
Scientific Research Applications
Methyl 3-[(3,5-dimethylpiperidine-1-carbothioyl)amino]thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of Methyl 3-[(3,5-dimethylpiperidine-1-carbothioyl)amino]thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[(3,5-dimethylpiperidine-1-sulfonyl)amino]thiophene-2-carboxylate
- Methyl 3-chlorobenzo[b]thiophene-2-carboxylate
Uniqueness
Methyl 3-[(3,5-dimethylpiperidine-1-carbothioyl)amino]thiophene-2-carboxylate is unique due to its specific combination of a piperidine ring with a thiophene carboxylate, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H20N2O2S2 |
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Molecular Weight |
312.5 g/mol |
IUPAC Name |
methyl 3-[(3,5-dimethylpiperidine-1-carbothioyl)amino]thiophene-2-carboxylate |
InChI |
InChI=1S/C14H20N2O2S2/c1-9-6-10(2)8-16(7-9)14(19)15-11-4-5-20-12(11)13(17)18-3/h4-5,9-10H,6-8H2,1-3H3,(H,15,19) |
InChI Key |
BWWWGDFIGWAUCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)C(=S)NC2=C(SC=C2)C(=O)OC)C |
Origin of Product |
United States |
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